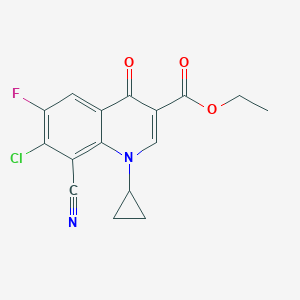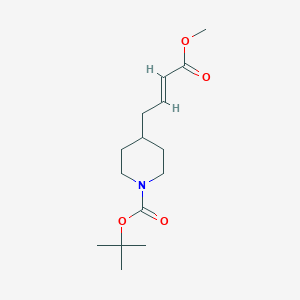
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-: is a small organic molecule with a molecular weight of 170.21 g/mol. It is a cyclic amine with a heterocyclic ring structure consisting of two nitrogen atoms and a carbon atom. This compound has been extensively studied in the fields of medicinal chemistry and biochemistry due to its various applications in scientific research.
準備方法
The synthesis of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- can be achieved by a two-step process. The first step involves the preparation of the starting material, 2,5-diaminopyridine, which can be accomplished by the reaction of 1,3-dicyano-2-propanol with aqueous ammonia, followed by the addition of hydrochloric acid. The second step involves the condensation of 2,5-diaminopyridine with formaldehyde in the presence of a catalyst, such as piperidine, to yield the desired compound.
化学反応の分析
2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include sodium hydride in dimethylformamide, lithium hexamethyldisilazide in tetrahydrofuran, and ceric ammonium nitrate in acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
This compound has been widely used in scientific research as a potential drug target for the treatment of various diseases. It has been studied for its ability to modulate the activity of the immune system, act as an anti-inflammatory agent, and inhibit the growth of cancer cells.
作用機序
The primary targets of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- are currently unknown. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in immune modulation, inflammation, and cell growth inhibition.
類似化合物との比較
Similar compounds to 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- include other piperazinedione derivatives such as 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6R)- and 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3S,6S)-. These compounds share similar structural features but differ in their stereochemistry, which can influence their biological activity and applications.
特性
IUPAC Name |
(3R,6S)-3-methyl-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-4(2)6-8(12)9-5(3)7(11)10-6/h4-6H,1-3H3,(H,9,12)(H,10,11)/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLDMMKUTCCBSM-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[5-(2-chloroacetyl)thiophen-2-yl]methyl}acetamide](/img/structure/B176410.png)








